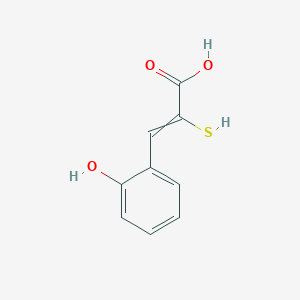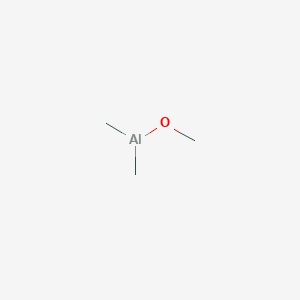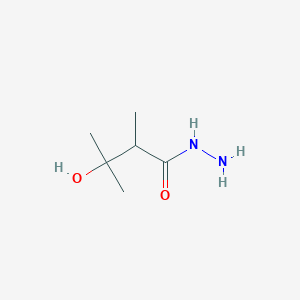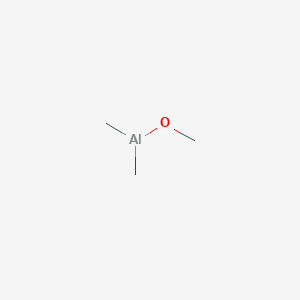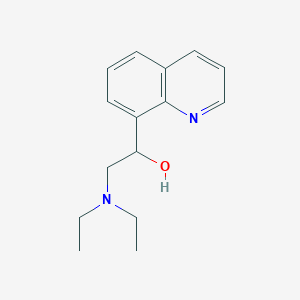
2-(Diethylamino)-1-(quinolin-8-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-1-(quinolin-8-yl)ethanol is a chemical compound that features a quinoline ring system substituted with a diethylamino group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(quinolin-8-yl)ethanol typically involves the reaction of quinoline derivatives with diethylamine and ethanol under specific conditions. One common method involves the use of a quinoline precursor, which undergoes alkylation with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(Diethylamino)-1-(quinolin-8-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
2-(Diethylamino)-1-(quinolin-8-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 2-(Diethylamino)-1-(quinolin-8-yl)ethanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the diethylamino group can interact with cellular receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the diethylamino and ethanol substituents.
2-(Dimethylamino)-1-(quinolin-8-yl)ethanol: Similar structure but with dimethylamino instead of diethylamino group.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of the diethylamino and ethanol groups.
Uniqueness
2-(Diethylamino)-1-(quinolin-8-yl)ethanol is unique due to the presence of both the diethylamino and ethanol groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its solubility, reactivity, and potential therapeutic applications compared to its analogs .
特性
CAS番号 |
5422-55-9 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
2-(diethylamino)-1-quinolin-8-ylethanol |
InChI |
InChI=1S/C15H20N2O/c1-3-17(4-2)11-14(18)13-9-5-7-12-8-6-10-16-15(12)13/h5-10,14,18H,3-4,11H2,1-2H3 |
InChIキー |
LSHFGLXVRGFKQN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C1=CC=CC2=C1N=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


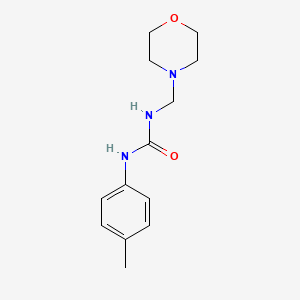
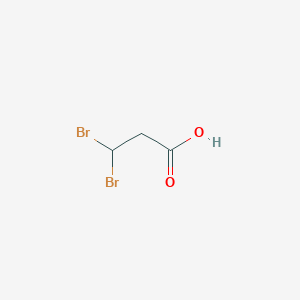
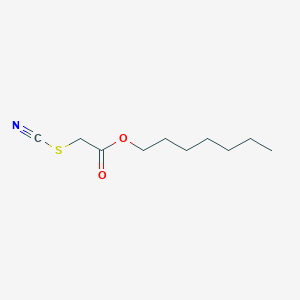
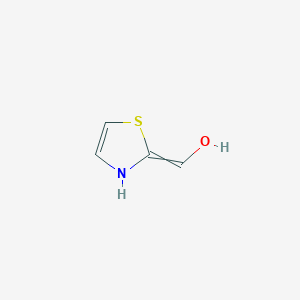
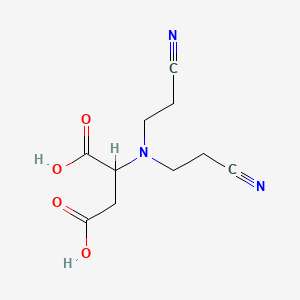
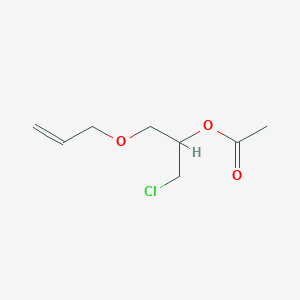
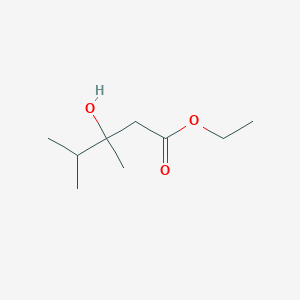
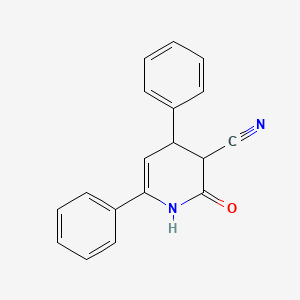
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
